molecular formula C25H27N5O3 B2997125 9-(4-ethoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844655-92-1

9-(4-ethoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2997125
CAS No.: 844655-92-1
M. Wt: 445.523
InChI Key: GOBKRLCYEZCSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-(4-ethoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative with a pyrimidopurine-dione core. Its structure features a 4-ethoxyphenyl group at position 9 and a 2-methylbenzyl substituent at position 3. These moieties influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

9-(4-ethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-4-33-20-12-10-19(11-13-20)28-14-7-15-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)16-18-9-6-5-8-17(18)2/h5-6,8-13H,4,7,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBKRLCYEZCSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine and pyrimidine precursors, followed by their fusion under specific conditions. Common reagents used in these reactions include ethyl iodide, methylamine, and various catalysts to facilitate the fusion and subsequent modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and methylbenzyl groups, using reagents like sodium hydroxide or halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

9-(4-ethoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions at positions 3, 9, and 10, which alter electronic, steric, and solubility profiles. Below is a comparative analysis of select derivatives:

Compound Substituents Melting Point (°C) Yield (%) Key Spectral Data
Target Compound: 9-(4-Ethoxyphenyl)-1-methyl-3-(2-methylbenzyl)-... 4-Ethoxyphenyl, 2-methylbenzyl Not reported Not reported Not available (assumed similar to analogs)
1,3-Dimethyl-9-(prop-2-ynyl)-... (24) Prop-2-ynyl 203–206 93 ¹H-NMR: δ 2.18–2.29 (m, CH≡); IR: 3,123 cm⁻¹ (alkyne C–H)
9-Ethenyl-1,3-dimethyl-... (22) Ethenyl 268–271 70 ¹H-NMR: δ 4.26–4.52 (m, CH₂=); IR: 3,089 cm⁻¹ (C=C)
9-[2-(3,4-Dimethoxyphenyl)ethyl]-... 3,4-Dimethoxyphenylethyl Not reported Not reported Molecular formula: C₂₈H₃₃N₅O₅; Increased polarity due to methoxy groups
3-(2-Ethoxyethyl)-9-(3-methoxyphenyl)-... 3-Methoxyphenyl, 2-ethoxyethyl Not reported Not reported IR: 1,701 cm⁻¹ (C=O); UV λmax: 304 nm
9-(2-Chloro-6-fluorobenzyl)-... 2-Chloro-6-fluorobenzyl Not reported Not reported Dual MAO-B/kinase inhibition; Microwave-assisted synthesis
9-(2-Methoxyphenyl)-3-(4-methylbenzyl)-... 2-Methoxyphenyl, 4-methylbenzyl Not reported Not reported Molecular weight: 431.5; Smiles: COc1ccccc1N1CCCn2c1nc1c2c(=O)n(Cc2cccc(C)c2)c(=O)n1C
Key Observations:
  • Substituent Effects on Melting Points : Bulky or rigid groups (e.g., ethenyl in compound 22) correlate with higher melting points (268–271°C), likely due to enhanced crystal packing .
  • Synthetic Yields : Propargyl derivatives (e.g., compound 24) achieve higher yields (93%) compared to ethenyl analogs (70%), possibly due to reduced steric hindrance during synthesis .
  • Spectroscopic Trends : Ethoxy and methoxy groups (e.g., compounds in ) introduce distinct IR peaks (1,690–1,701 cm⁻¹ for C=O) and UV absorption maxima (~300 nm), reflecting conjugation effects .

Biological Activity

The compound 9-(4-ethoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a notable member of the purine derivative family, characterized by its complex structure and potential pharmacological properties. This article explores its biological activity with a focus on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a purine-like core fused with a tetrahydropyrimidine ring, which is modified by various substituents that enhance its solubility and biological activity. The ethoxy and methylbenzyl groups contribute to its lipophilicity and interaction with biological targets. The molecular formula is C20H24N4O3C_{20}H_{24}N_{4}O_{3}, and its structure can be represented as follows:

Structure 9 4 ethoxyphenyl 1 methyl 3 2 methylbenzyl 6 7 8 9 tetrahydropyrimido 2 1 f purine 2 4 1H 3H dione\text{Structure }\text{9 4 ethoxyphenyl 1 methyl 3 2 methylbenzyl 6 7 8 9 tetrahydropyrimido 2 1 f purine 2 4 1H 3H dione}

The primary mechanism of action for this compound involves interaction with adenosine receptors , specifically acting as an antagonist at both A1 and A2A receptors. This interaction is significant in modulating various physiological processes such as:

  • Neurotransmission
  • Inflammation
  • Cell proliferation

Binding assays have demonstrated that the compound exhibits high affinity towards these receptors, indicating its potential role in treating conditions like neurodegenerative diseases and cancer .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance:

  • In vitro assays have shown that related purine derivatives exhibit significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating effective inhibition of cell proliferation .
Cell LineIC50 Value (μM)
A54916.70
MCF778.06
LN22922.07
U8725.07

These findings suggest that modifications in the structure can lead to enhanced biological activity.

Neuroprotective Effects

The compound's ability to act on adenosine receptors positions it as a candidate for neuroprotective therapies. Adenosine receptor antagonists are being explored for their potential in treating neurodegenerative disorders such as Alzheimer's disease .

Case Studies

In a recent study assessing the biological activity of purine derivatives, the compound was evaluated alongside other related structures. The results indicated that modifications at specific positions significantly impacted both binding affinity to adenosine receptors and cytotoxic effects on cancer cells .

Study Highlights:

  • Synthesis : Multi-step organic reactions utilizing reagents like ethyl iodide and methylamine were employed.
  • Evaluation : Compounds were tested for their antiproliferative effects using MTT assays and scratch assays to assess cell migration inhibition.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 9-(4-ethoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?

  • Methodological Answer : Multi-component reactions (MCRs) under reflux conditions are commonly employed for structurally similar pyrimidine-dione derivatives. For instance, ionic liquids like [Bmim]Cl in water-ethanol mixtures facilitate efficient cyclization and condensation of aldehydes, triazoles, and barbituric acid analogs . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using arylboronic acids and chloro-purine precursors in toluene with Pd(Ph₃)₄ as a catalyst is another viable route, yielding regiospecific products . Optimize stoichiometry and reaction time (typically 3–12 hours) while monitoring progress via TLC .

Q. How can the compound’s structural integrity be validated after synthesis?

  • Methodological Answer : Combine spectral techniques:

  • 1H NMR : Identify substituent environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for acridine-dione analogs .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol or ethanol-water mixtures to remove unreacted starting materials .
  • Column chromatography : Separate byproducts using gradients of ethyl acetate/hexane (1:3 to 1:6) on silica gel .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side products?

  • Methodological Answer :

  • Solvent selection : Compare polar aprotic (e.g., DMF) vs. ionic solvents ([Bmim]Cl) to enhance solubility of intermediates .
  • Catalyst loading : For Pd-mediated reactions, test Pd(Ph₃)₄ at 0.05–0.1 mmol to balance cost and efficiency .
  • Temperature control : Reflux (100–110°C) vs. microwave-assisted synthesis to accelerate kinetics while minimizing decomposition .

Q. How should researchers address contradictions in spectral data between synthetic batches?

  • Methodological Answer :

  • Cross-validation : Replicate NMR/LC-MS under standardized conditions (e.g., DMSO-d₆ for NMR, ESI+ for LC-MS) .
  • Impurity profiling : Use HPLC with UV detection (λ = 254 nm) to identify byproducts (e.g., uncyclized intermediates) .
  • Crystallographic confirmation : Resolve ambiguities in regiochemistry via single-crystal X-ray diffraction .

Q. What computational approaches predict the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • DFT calculations : Model electron density distributions to identify nucleophilic/electrophilic sites in the purine-dione core .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina, guided by structural analogs’ therapeutic profiles .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Methodological Answer :

  • Enzyme inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase (COX-2) using spectrophotometric assays, referencing acridine-dione derivatives’ anti-inflammatory/neuroprotective effects .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.